Candesartan cilexetil

Catalog No.
S522561
CAS No.
145040-37-5
M.F
C33H34N6O6
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Candesartan cilexetil

CAS Number

145040-37-5

Product Name

Candesartan cilexetil

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C33H34N6O6

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)

InChI Key

GHOSNRCGJFBJIB-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6

solubility

Soluble in DMSO, not in water

Synonyms

1-(cyclohexylocarbonyloxy)ethyl-2-ethoxy-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-1H-benzimidazole-7-carboxylate, Amias, Atacand, Blopress, candesartan cilexetil, Kenzen, Parapres, TCV 116, TCV-116

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6

The exact mass of the compound Candesartan cilexetil is 610.25398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758697. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hypertension and Cardiovascular Disease

Candesartan cilexetil's primary function is lowering blood pressure. Numerous research studies have investigated its efficacy in managing hypertension and its potential benefits for cardiovascular health. For instance, a meta-analysis published in the Cochrane Database of Systematic Reviews [] found that candesartan cilexetil was effective in reducing blood pressure in both adult and elderly populations.

Another area of research explores the role of candesartan cilexetil in preventing cardiovascular events such as heart attacks and strokes. Studies suggest that it may offer some protection, although more research is needed to solidify these findings [].

Diabetic Nephropathy

Diabetic nephropathy is a kidney complication arising from diabetes. Research suggests that candesartan cilexetil may help slow the progression of this condition. A study published in the New England Journal of Medicine [] demonstrated that candesartan cilexetil was effective in delaying the progression of diabetic nephropathy in patients with type 2 diabetes.

Other Potential Applications

Beyond the established uses, candesartan cilexetil is being investigated for its potential role in various other conditions. These include:

  • Left ventricular hypertrophy (enlarged heart muscle) []
  • Chronic kidney disease []
  • Cognitive decline []

Candesartan cilexetil is a prodrug that is primarily used as an antihypertensive medication. It belongs to the class of drugs known as angiotensin II receptor blockers (ARBs), which are utilized to manage high blood pressure and heart failure. The compound is rapidly converted into its active form, candesartan, through hydrolysis in the gastrointestinal tract after oral administration. Candesartan exerts its therapeutic effects by selectively blocking the type 1 angiotensin II receptor (AT1), which leads to vasodilation and reduced secretion of aldosterone, ultimately lowering blood pressure and improving cardiovascular outcomes .

As mentioned earlier, candesartan cilexetil acts as a prodrug, converting to its active form, candesartan. Candesartan's mechanism of action involves blocking the angiotensin II receptor. Angiotensin II is a hormone that causes blood vessels to constrict, leading to increased blood pressure. By blocking this receptor, candesartan allows blood vessels to relax, resulting in lower blood pressure and improved blood flow [].

  • Toxicity: Candesartan cilexetil is generally well-tolerated, but side effects like dizziness, headache, and fatigue can occur [].
  • Contraindications: This medication is contraindicated in pregnant women and individuals with hypersensitivity to ARBs [].
  • Drug interactions: Candesartan cilexetil can interact with other medications, so it's crucial to inform your doctor about all medications you are taking [].
Data source

[] provides a detailed safety profile for candesartan cilexetil.

Candesartan cilexetil undergoes several chemical transformations during its metabolism:

  • Ester Hydrolysis: The primary reaction involves the hydrolysis of the ester bond in candesartan cilexetil, converting it into the active metabolite, candesartan. This reaction is facilitated by enzymes in the intestinal wall and occurs rapidly after administration .
  • Metabolic Pathways: After conversion to candesartan, further metabolic processes may include:
    • O-deethylation via cytochrome P450 2C9, resulting in an inactive metabolite.
    • N-glucuronidation at the tetrazole ring by uridine diphosphate glucuronosyltransferase 1A3 .
  • Elimination: The elimination of candesartan occurs primarily through renal excretion as unchanged drug (about 75%) and through fecal routes .

Candesartan cilexetil exhibits significant biological activity as an angiotensin II receptor antagonist. Its mechanism of action involves:

  • Inhibition of Angiotensin II Effects: By blocking AT1 receptors, candesartan prevents angiotensin II from exerting its vasoconstrictive effects, leading to decreased vascular resistance and lower blood pressure.
  • Diuretic Effect: The inhibition of aldosterone secretion results in increased sodium and water excretion while decreasing potassium excretion, contributing to its antihypertensive effects .
  • Selectivity: Candesartan is noted for its high selectivity for AT1 over AT2 receptors, with a selectivity ratio greater than 10,000-fold .

The synthesis of candesartan cilexetil involves multiple steps:

  • Esterification: The initial step typically involves the formation of an ester from candesartan and a suitable alcohol.
  • Reduction Reactions: Various reduction reactions are employed to achieve desired functional groups.
  • N-Alkylation: This step introduces alkyl groups necessary for biological activity.
  • Carbalkoxylation and Nitration: These reactions modify the structure further to enhance pharmacological properties .

Specific synthetic routes can vary; for example, one method emphasizes hydrolysis and transesterification reactions during solid-phase extraction processes .

Candesartan cilexetil is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: It is also indicated for treating heart failure, improving symptoms and reducing hospitalizations related to heart issues.
  • Renal Protection: In diabetic patients, it may provide renal protective effects by reducing glomerular hypertension .

Candesartan cilexetil has been studied for its interactions with various substances:

  • Drug Interactions: It can interact with other antihypertensives, diuretics, and non-steroidal anti-inflammatory drugs (NSAIDs), potentially enhancing or diminishing their effects.
  • Food Interactions: High-fat meals do not significantly affect the bioavailability of candesartan from its prodrug form .
  • Electrolyte Imbalance: Monitoring is necessary when used with medications that affect potassium levels due to its diuretic effect .

Candesartan cilexetil shares similarities with other angiotensin II receptor blockers but has unique characteristics that distinguish it:

Compound NameChemical StructureUnique Features
LosartanC22H23ClN6OFirst ARB developed; contains a tetrazole ring similar to candesartan but differs in side chains.
ValsartanC24H29N5O3More lipophilic than candesartan; different pharmacokinetics with a longer half-life.
IrbesartanC25H28N2ODistinct structural modifications; effective in diabetic nephropathy treatment.
TelmisartanC33H30N4O2Has a longer duration of action; unique pharmacological profile affecting metabolic parameters.

Candesartan's high selectivity for AT1 receptors and its unique metabolic pathway contribute to its efficacy and safety profile compared to these similar compounds .

Molecular Formula and Weight

Candesartan cilexetil exhibits the molecular formula C₃₃H₃₄N₆O₆ with a precise molecular weight of 610.67 grams per mole [1] [2] [3]. This molecular composition reflects the complex benzimidazole-based structure characteristic of angiotensin receptor blockers, incorporating multiple nitrogen-containing heterocycles and oxygen-containing functional groups that contribute to its pharmacological activity.

The empirical formula reveals a substantial molecular framework containing 33 carbon atoms, 34 hydrogen atoms, 6 nitrogen atoms, and 6 oxygen atoms [1] [4]. This composition is consistent across multiple analytical sources and reflects the compound's classification as a high molecular weight pharmaceutical intermediate [1] [5] [6].

Table 1: Molecular Composition Analysis

PropertyValue
Molecular FormulaC₃₃H₃₄N₆O₆
Molecular Weight610.67 g/mol
Exact Mass610.253982839 Da
Elemental Composition (C:H:N:O)33:34:6:6
CAS Registry Number145040-37-5

Stereochemical Configuration

Candesartan cilexetil possesses a single chiral center located at the cyclohexyloxycarbonyloxy ethyl ester group [4] [2]. This asymmetric carbon creates a stereogenic center that results in the formation of two possible enantiomeric forms. The commercial preparation exists as a racemic mixture, containing equal proportions of both enantiomers [2] [4].

The stereochemical configuration represents a critical structural feature, as the molecule contains one chiral carbon attached to four different substituents, satisfying the fundamental requirement for chirality [7]. Following oral administration, the compound undergoes complete hydrolysis at the ester linkage during gastrointestinal absorption, converting to the active metabolite candesartan, which is achiral [4] [2].

The racemic nature of the prodrug does not impact the final pharmacological activity since the hydrolysis process eliminates the chiral center, producing an optically inactive active compound [2]. This design represents a strategic pharmaceutical approach where the prodrug form enhances bioavailability while the active form maintains consistent pharmacological properties regardless of the initial stereochemical composition.

Crystalline Polymorphism Analysis

Candesartan cilexetil demonstrates significant polymorphic behavior, with multiple distinct crystalline forms characterized through comprehensive solid-state analysis [8] [9] [10]. The compound exhibits at least three well-characterized forms: Form I, Form II, and an amorphous state, along with acetone solvate formations [8] [9].

Form I Characteristics:
Form I represents the thermodynamically stable crystalline modification, obtained through recrystallization from various solvents including acetone-water mixtures, methanol, ethanol, isopropanol, and acetonitrile [8]. This polymorph demonstrates superior thermal stability with a melting point of 163°C accompanied by decomposition [8]. The crystal density measures 1.273 ± 0.0018 g/cm³, indicating dense molecular packing within the crystal lattice [8].

X-ray powder diffraction analysis reveals characteristic peaks at 2θ angles of 9.82°, 17.18°, 18.58°, 19.12°, 20.26°, and 23.22° [8]. The infrared spectroscopic signature shows a distinctive carbonyl stretching vibration at 1717 cm⁻¹ [8]. Nuclear magnetic resonance spectroscopy indicates limited molecular mobility within the crystal structure, with temperature variations showing minimal effects on spectral characteristics [8].

Form II Characteristics:
Form II emerges as a metastable polymorph obtainable exclusively through recrystallization from acetone [8]. This form exhibits reduced thermal stability, becoming opaque near 120°C with concurrent decomposition [8]. The crystal density of 1.223 ± 0.0012 g/cm³ indicates less efficient molecular packing compared to Form I [8].

The X-ray diffraction pattern displays a characteristic primary peak at 7.28° (2θ), representing larger d-spacing values compared to Form I [8]. This indicates expanded lattice parameters and the presence of free volume within the crystal structure [8]. The infrared spectrum shows a shifted carbonyl absorption at 1736 cm⁻¹, suggesting altered conformational arrangements of the cyclohexyloxycarbonyloxy group [8].

Table 2: Polymorphic Comparison

PropertyForm IForm IIAmorphous
Melting Point163°C~120°CLiquid at 75°C
Crystal Density1.273 g/cm³1.223 g/cm³Not applicable
XRD Peak (2θ)9.82°7.28°Broad, diffuse
IR Carbonyl1717 cm⁻¹1736 cm⁻¹1728 cm⁻¹
StabilityHighModerateLow

Molecular Dynamics in Polymorphs:
Solid-state nuclear magnetic resonance investigations reveal remarkable temperature-dependent molecular motion in Form II, particularly affecting the cyclohexane ring system [8]. Variable temperature studies demonstrate that the cyclohexane ring undergoes conformational transitions between chair and boat conformations, with correlation times in the range of 10⁻⁴ to 10⁻⁵ seconds [8].

At low temperatures (-89°C), the cyclohexane ring adopts a stable chair conformation with well-resolved NMR signals [8]. In intermediate temperature ranges (20-50°C), signal broadening occurs due to rapid conformational exchange, while at elevated temperatures (80°C), sharp signals reappear, indicating fast exchange between chair conformations [8]. This dynamic behavior is absent in Form I, suggesting restricted molecular motion due to tighter crystal packing [8].

Acetone Solvate Formation:
The compound forms acetone solvates through specific crystallization conditions, particularly when crystallized from acetone solutions under controlled temperature and concentration parameters [9] [10]. These solvated forms exhibit distinct thermal behavior and can undergo solvent-mediated transformations to other polymorphic forms [9] [10]. The transformation kinetics follow one-dimensional diffusion mechanisms, as demonstrated through in situ Raman spectroscopy studies [9].

Structural Analogues and Derivatives

Candesartan cilexetil belongs to the benzimidazole-7-carboxylic acid class of angiotensin II receptor antagonists, sharing structural similarities with other members of this pharmacological class [11] [12] [13]. The core structural framework consists of a benzimidazole ring system substituted with a tetrazolylbiphenyl moiety and a carboxylic acid group, representing the essential pharmacophore for AT₁ receptor binding [11] [14].

Core Structural Elements:
The molecule incorporates several key structural components that define its pharmacological profile [11]. The biphenyl-tetrazole system serves as the primary binding determinant, mimicking the natural ligand angiotensin II [11]. The benzimidazole ring provides the scaffold for optimal receptor interaction, while the carboxylic acid group at the 7-position contributes to insurmountable antagonism characteristics [14].

Comparative Analysis with Related Compounds:
Within the angiotensin receptor blocker class, candesartan cilexetil demonstrates structural relationships with losartan, irbesartan, valsartan, and olmesartan [11] [12] [13]. All these compounds share the biphenyl-tetrazole motif and imidazole-based core structures, reflecting their common mechanism of action [11].

Losartan, the prototypical compound in this class, contains a chloride substituent and exhibits competitive antagonism characteristics [12] [13]. In contrast, candesartan incorporates an ethoxy group at the 2-position of the benzimidazole ring and demonstrates insurmountable antagonism [14] [13]. Irbesartan features a cyclopentyl group replacing the chloride moiety of losartan, resulting in enhanced binding affinity through hydrophobic interactions [11].

Prodrug Modifications:
The cilexetil ester represents a specific prodrug modification designed to enhance oral bioavailability [14] [2]. This cyclohexyloxycarbonyloxy ethyl ester group undergoes complete hydrolysis during gastrointestinal absorption, liberating the active candesartan molecule [2]. This approach contrasts with losartan, which undergoes partial hepatic metabolism to form the active metabolite EXP3174 [12] [13].

Novel Derivative Development:
Recent research has explored candesartan derivatives for alternative therapeutic applications, including indoleamine 2,3-dioxygenase inhibition [15]. Structure-activity relationship studies have identified modifications that enhance potency through unique binding mechanisms at enzyme active sites [15]. These investigations demonstrate the versatility of the candesartan scaffold for developing compounds with distinct pharmacological profiles.

The structural modifications focus on substituent variations that maintain the essential benzimidazole framework while introducing functional groups that confer specific binding characteristics [15]. These derivatives exhibit binding patterns distinct from traditional angiotensin receptor interaction, suggesting potential applications beyond cardiovascular therapeutics [15].

Benzimidazole Scaffold Significance:
The benzimidazole core structure represents a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities across multiple therapeutic areas [16] [17]. This heterocyclic system provides an optimal framework for drug development due to its structural similarity to purine nucleotides and its capacity for diverse substitution patterns [16].

pH/ConditionSolubility (mg/mL)Dose Number (Do)Reference
pH 1.2 (HCl)0.0071 ± 0.000518.10 [6]
pH 4.50.0974 ± 0.00041.31 [6]
pH 6.80.111 ± 0.0011.15 [6]
Water< 8×10⁻⁸> 1000 [8]
MethanolSparingly solubleN/A [3]
DMSO≥ 15N/A [7]
Methylene chlorideFreely solubleN/A [3]

Partition Coefficient (LogP) and Ionization Constants (pKa)

The lipophilicity of candesartan cilexetil is characterized by conflicting partition coefficient values reported in the literature. One study reports a Log P value of 0.59 ± 0.125 [11], while another source indicates a significantly higher value of 5.9 ± 0.25 [7]. This discrepancy may arise from different experimental conditions, solvents, or measurement methodologies.

Partition coefficient studies across different pH conditions demonstrate the compound's pronounced hydrophobic character. At pH 1.1, 6.9, and 8.9, the partition coefficient (ethyl ether/aqueous) exceeds 1000, indicating extremely high hydrophobicity [12] [8]. Similarly, the octanol/water partition coefficient values consistently show high lipophilicity characteristics across the physiological pH range.

The ionization behavior of candesartan cilexetil is characterized by two pKa values: pKa₁ = 3.50 and pKa₂ = 5.85 [6] [7]. These values indicate that the compound behaves as a weak diprotic acid. The first ionization (pKa₁ = 3.50) corresponds to the tetrazole ring, while the second ionization (pKa₂ = 5.85) is associated with the benzimidazole moiety. The relatively low pKa values explain the pH-dependent solubility profile, with enhanced solubility observed at higher pH values where deprotonation occurs.

Table 3.2: Partition Coefficient and Ionization Constants

ParameterValueSolvent/ConditionReference
Log P (octanol/water)0.59 ± 0.125Octanol/water [11]
Log P (reported range)5.9 ± 0.25Various [7]
pKa₁3.50Water, 25°C [6] [7]
pKa₂5.85Water, 25°C [6] [7]
Partition coefficient pH 1.1> 1000Ethyl ether [12] [8]
Partition coefficient pH 6.9> 1000Ethyl ether [12] [8]
Partition coefficient pH 8.9> 1000Ethyl ether [12] [8]

Thermal Stability and Degradation Kinetics

Candesartan cilexetil exhibits well-defined thermal characteristics with a melting point range of 168-172°C, as determined by differential scanning calorimetry [13] [14]. The compound demonstrates a sharp endothermic peak at approximately 171-173°C, corresponding to its melting transition, indicating crystalline nature [15].

Comprehensive thermal degradation studies using thermogravimetric analysis coupled with differential scanning calorimetry have revealed important kinetic parameters. Pure candesartan cilexetil exhibits an apparent activation energy of 154.5 kJ/mol for thermal decomposition, while pharmaceutical tablet formulations show enhanced thermal stability with an activation energy of 192.5 kJ/mol [16]. This stabilizing effect is attributed to the presence of pharmaceutical excipients that interact favorably with the active ingredient.

The degradation mechanism follows a two-step process: the primary step represents chemical degradation, while the secondary step involves physical transformation [16]. Non-parametric kinetic analysis has demonstrated that both pure compound and tablet formulations degrade through this dual mechanism under oxidative thermal stress conditions.

Hydrolytic stability studies reveal significant differences between acidic and basic conditions. Under acidic conditions (0.1N HCl), candesartan cilexetil follows zero-order degradation kinetics with a rate constant of k₀ = 0.0229 μg/ml·min and a half-life of approximately 21 hours [17]. Conversely, in basic conditions (0.1N NaOH), the compound exhibits first-order degradation kinetics with a dramatically higher rate constant of k₁ = 0.111 min⁻¹ and a half-life of only 62.4 minutes [17].

Forced degradation studies demonstrate that candesartan cilexetil is stable under thermal conditions (60°C for 7 days) but shows susceptibility to oxidative stress, with 11.5% degradation observed in 3% hydrogen peroxide solutions [18]. The compound shows maximum degradation under neutral hydrolytic conditions and significant degradation under photolytic stress, while remaining stable to thermal and oxidative stress [19].

Table 3.3: Thermal Stability and Degradation Kinetics

ParameterValueCondition/MethodReference
Melting point168-172°CDSC [13] [14]
Apparent activation energy (pure API)154.5 kJ/molTGA/DSC [16]
Apparent activation energy (tablet)192.5 kJ/molTGA/DSC in tablet [16]
Degradation under acidic conditionsZero-order kinetics, k₀ = 0.0229 μg/ml·min0.1N HCl, room temperature [17]
Degradation under basic conditionsFirst-order kinetics, k₁ = 0.111 min⁻¹0.1N NaOH, room temperature [17]
Thermal stability (60°C)Stable for 7 daysDry heat [18]
Oxidative degradation11.5% degradation3% H₂O₂ [18]

Spectroscopic Characteristics (UV, IR, NMR)

Ultraviolet-Visible Spectroscopy

Candesartan cilexetil exhibits characteristic ultraviolet absorption with maximum absorption (λmax) at 254 nm in methanolic solutions [20] [21] [22]. This absorption corresponds to π-π* electronic transitions within the aromatic benzimidazole and biphenyl-tetrazole chromophoric systems. The compound follows Beer's law in the concentration range of 10-90 μg/mL, making UV spectroscopy suitable for quantitative analysis [20]. Alternative detection wavelengths at 258 nm have also been reported for analytical applications [21].

Fourier Transform Infrared Spectroscopy

The FTIR spectrum of candesartan cilexetil displays several characteristic absorption bands that confirm its structural features. The carbonyl stretching vibration appears as a strong band at 1715 cm⁻¹, corresponding to the ester C=O groups present in the cyclohexyloxycarbonyl moiety [11] [15]. Additional carbonyl absorption at 1753.9 cm⁻¹ has been attributed to the carboxyl ester functionality [15].

Aliphatic C-H stretching vibrations are observed at 2940 cm⁻¹, while aromatic C-H stretching appears at higher frequencies around 3018 cm⁻¹ [11]. The N-H bending vibrations of primary amine groups are detected at 1615 cm⁻¹ [15] [23]. Aromatic C-N stretching vibrations appear at 1350 cm⁻¹, and the characteristic N-N stretching of the tetrazole ring is observed at 2138 cm⁻¹ [11].

Ether stretching (C-O) vibrations are present at 1076 cm⁻¹, and aromatic C-H bending appears at 747 cm⁻¹ [15]. These spectroscopic signatures remain consistent across different polymorphic forms, although slight shifts may occur due to crystal packing differences.

Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy of candesartan cilexetil reveals complex multipicity patterns consistent with its molecular structure [24] [25]. The benzimidazole aromatic carbons appear in the 120-160 ppm region, while the biphenyl and tetrazole carbons show characteristic signals in the 130-150 ppm range. The ester carbonyl carbons resonate at lower field positions, typically around 160-170 ppm.

Solid-state ¹³C CP/MAS NMR studies have been employed to investigate polymorphic forms and drug-membrane interactions. The technique has proven particularly valuable for characterizing the acetone solvate form and understanding transformation mechanisms between different crystalline phases [24] [25]. Two-dimensional ¹H-¹H NOESY NMR experiments have provided insights into molecular conformations and intermolecular interactions in lipid bilayer systems [26].

Table 3.4: Spectroscopic Characteristics

TechniquePeak/WavelengthSolvent/ConditionAssignmentReference
UV-Vis λmax254 nmMethanol/HCl bufferπ-π* transition [20] [21] [22]
FTIR C=O stretch1715 cm⁻¹KBr discCarbonyl stretch [11] [15]
FTIR C-H stretch2940 cm⁻¹KBr discAliphatic C-H [11] [15]
FTIR N-H bending1615 cm⁻¹KBr discPrimary amine [15] [23]
FTIR Aromatic C-N1350 cm⁻¹KBr discAromatic C-N [11]
FTIR N-N stretch2138 cm⁻¹KBr discTetrazole N-N [11]
¹³C NMR (benzimidazole)Multiple peaks 120-160 ppmCDCL₃Aromatic carbons [24] [25]
¹³C NMR (tetrazol-biphenyl)Multiple peaks 130-150 ppmCDCL₃Biphenyl carbons [24] [25]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

610.25398283 g/mol

Monoisotopic Mass

610.25398283 g/mol

Heavy Atom Count

45

LogP

6.1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R85M2X0D68

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 193 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 192 of 193 companies with hazard statement code(s):;
H302 (27.6%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (27.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (27.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (27.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (27.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (27.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (21.35%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50.52%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (14.58%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (15.1%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (20.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

May be used as a first line agent to treat uncomplicated hypertension, isolated systolic hypertension and left ventricular hypertrophy. May be used as a first line agent to delay progression of diabetic nephropathy. Candesartan may be also used as a second line agent in the treatment of congestive heart failure, systolic dysfunction, myocardial infarction and coronary artery disease in those intolerant of ACE inhibitors.
FDA Label
Diabetic retinopathy, Essential hypertension, Heart Failure

Pharmacology

Candesartan cilexetil is an ARB prodrug that is rapidly converted to candesartan, its active metabolite, during absorption from the gastrointestinal tract. Candesartan confers blood pressure lowering effects by antagonizing the hypertensive effects of angiotensin II via the RAAS. RAAS is a homeostatic mechanism for regulating hemodynamics, water and electrolyte balance. During sympathetic stimulation or when renal blood pressure or blood flow is reduced, renin is released from granular cells of the juxtaglomerular apparatus in the kidneys. Renin cleaves circulating angiotensinogen to angiotensin I, which is cleaved by angiotensin converting enzyme (ACE) to angiotensin II. Angiotensin II increases blood pressure by increasing total peripheral resistance, increasing sodium and water reabsorption in the kidneys via aldosterone secretion, and altering cardiovascular structure. Angiotensin II binds to two receptors: type-1 angiotensin II receptor (AT1) and type-2 angiotensin II receptor (AT2). AT1 is a G-protein coupled receptor (GPCR) that mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Studies performed in recent years suggest that AT2 antagonizes AT1-mediated effects and directly affects long-term blood pressure control by inducing vasorelaxation and increasing urinary sodium excretion. Angiotensin receptor blockers (ARBs) are non-peptide competitive inhibitors of AT1. ARBs block the ability of angiotensin II to stimulate pressor and cell proliferative effects. Unlike ACE inhibitors, ARBs do not affect bradykinin-induced vasodilation. The overall effect of ARBs is a decrease in blood pressure.
Candesartan Cilexetil is a synthetic, benzimidazole-derived angiotensin II receptor antagonist prodrug with antihypertensive activity. After hydrolysis of candesartan cilexetil to candesartan during gastrointestinal absorption, candesartan selectively competes with angiotensin II for the binding of the angiotensin II receptor subtype 1 (AT1) in vascular smooth muscle, blocking angiotensin II-mediated vasoconstriction and inducing vasodilatation. In addition, antagonism of AT1 in the adrenal gland inhibits angiotensin II-stimulated aldosterone synthesis and secretion by the adrenal cortex; sodium and water excretion increase, followed by a reduction in plasma volume and blood pressure.

MeSH Pharmacological Classification

Angiotensin II Type 1 Receptor Blockers

Mechanism of Action

Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands. This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure. Candesartan is greater than 10,000 times more selective for AT1 than AT2. Inhibition of aldosterone secretion may increase sodium and water excretion while decreasing potassium excretion.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

145040-37-5

Absorption Distribution and Excretion

Following administration of the candesartan cilexetil prodrug, the absolute bioavailability of candesartan was estimated to be 15%. Food with a high fat content has no effect on the bioavailability of candesartan from candesartan cilexetil.
When candesartan is administered orally, about 26% of the dose is excreted unchanged in urine. Candesartan is mainly excreted unchanged in urine and feces (via bile).
0.13 L/kg
0.37 mL/min/kg

Metabolism Metabolites

The prodrug candesartan cilexetil undergoes rapid and complete ester hydrolysis in the intestinal wall to form the active drug, candesartan. Elimination of candesartan is primarily as unchanged drug in the urine and, by the biliary route, in the feces. Minor hepatic metabolism of candesartan (<20%) occurs by O-deethylation via cytochrome P450 2C9 to form an inactive metabolite. Candesartan undergoes N-glucuronidation in the tetrazole ring by uridine diphosphate glucuronosyltransferase 1A3 (UGT1A3). O-glucuronidation may also occur. 75% of candesartan is excreted as unchanged drug in urine and feces.

Wikipedia

Candesartan cilexetil

Biological Half Life

Approximately 9 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Study of Candesartan Cilexetil: 2-Hydroxypropyl-β-Cyclodextrin Interactions: A Computational Approach Using Steered Molecular Dynamics Simulations

Sofia Kiriakidi, Thomas Mavromoustakos
PMID: 33113127   DOI: 10.1007/978-1-0716-0920-0_5

Abstract

Cyclodextrins (CDs) are widely used in the pharmaceutical industry as transporters of lipophilic drugs due to their amphiphilic nature. The detailed study of the molecular interactions of drug complexes with CDs is very important in designing the best formulation for the transportation of lipophilic drugs. The drug: CD binding should be strong enough so that the complex is stable in the aquatic environment of the extracellular fluids, but also not very strong in order for the drug to be capable for being released in the proximity of the target receptor. In a recent study, we investigated the ΔG of binding between the commercially available, nontoxic 2-hydroxypropyl-β-cyclodextrin (2-HP-B-CD) and the antihypertensive drug candesartan cilexetil (CC), with the use of steered (or biased) molecular dynamics (sMD) and umbrella sampling method. This chapter describes comprehensively how to perform sMD and umbrella sampling in order to calculate the ΔG
of CC to the 2-HP-B-CD.


HPLC method transfer study for simultaneous determination of seven angiotensin II receptor blockers

Khaled A Marghany, Randa A Abdelsalam, Ghada M Haddad
PMID: 31991050   DOI: 10.1002/jssc.201900534

Abstract

In this study, a sensitive high-performance liquid chromatography method was developed and validated for the simultaneous determination of seven angiotensin II receptor blockers, namely, hydrochlorothiazide, chlorthalidone, eprosartan mesylate, valsartan, losartan potassium, irbesartan, and candesartan cilexetil. Different chromatographic parameters were tested and fully optimized. Best chromatographic separation was accomplished on a reversed-phase octadecylsilyl column (250 × 4.6 mm id; 5 μm) under gradient elution using methanol/sodium phosphate monobasic buffer (0.01 M, pH 6.5) as mobile phase. The detection of target analytes was obtained at 254 nm. The pH of the buffer has been selected according to Marvin
sketch software. The proposed method was validated according to ICH guidelines and showed good precision (relative standard deviation < 1), good linearity (square of correlation coefficient ≥ 0.999), and high accuracy (between 98 and 102%) with detection limit and quantitation limit (40 and 160 ng/mL, respectively) for all the detected analytes.


Understanding the interaction between Soluplus® and biorelevant media components

Juliana Munari Oliveira Pinto, Andrés Felipe Chamorro Rengifo, Cassiana Mendes, Aline Franciane Leão, Alexandre Luis Parize, Hellen Karine Stulzer
PMID: 31812452   DOI: 10.1016/j.colsurfb.2019.110673

Abstract

Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) is a solubilizing copolymer commonly applied as carrier in solid dispersions of poorly soluble drugs. This polymer is used to increase the apparent solubility of drugs with low aqueous solubility and consequently enhance drug absorption by the human gastrointestinal tract. To select the appropriate carrier to compose solid dispersions, in vitro supersaturation studies were applied as a pre-formulation tool, using different dissolution media. During in vitro supersaturation studies performed for the poorly soluble drug candesartan cilexetil, it was found that Soluplus® may interact with components of the biorelevant medium Fasted State Simulated Intestinal Fluid, lowering the drug apparent solubility. Dynamic Light Scattering and Transmission Electron Microscopy analyses were performed, as well as fluorescence measurements, aiming to characterize the interaction behavior and determine the polarity of the microenvironment. It was evidenced that Soluplus® interacted preferentially with lecithin, forming mixed micelles with a more polar microenvironment, which lowered the candesartan cilexetil solubilization capacity and consequently reduced its apparent solubility in the biorelevant medium. These findings are important to emphasize the key role of the media selection for in vitro solubility-supersaturation studies, where media that could mimic the human gastrointestinal environment are recommended.


Applying Different Techniques to Improve the Bioavailability of Candesartan Cilexetil Antihypertensive Drug

Usama Farghaly Aly, Hatem Abdel-Monsef Sarhan, Taha F S Ali, Hosny Abd El-Bakey Sharkawy
PMID: 32523332   DOI: 10.2147/DDDT.S248511

Abstract

The objective of this study was to compare different techniques to enhance the solubility and dissolution rate, and hence the bioavailability of candesartan cilexetil.
To achieve this target, various techniques were employed such as solid dispersions, inclusion complexes, and preparation of candesartan nanoparticles. Following the preparations, all samples were characterized for their physicochemical properties, and the samples of the best results were subjected to further bioavailability studies.
Results of dissolution studies revealed an increase in the dissolution rate of all samples. The highest dissolution rate was achieved using solid dispersion of the drug with PVP K-90 (1:4). Physicochemical investigations (XR, DSC, and FT-IR) suggested formation of hydrogen bonding and changing in the crystalline structure of the drug. Regarding the inclusion complexes, more stable complex was formed between HP-β-CD and CC compared to β-CD, as indicated by phase solubility diagrams. Antisolvent method resulted in the preparation of stable nanoparticles, as indicated by ζ potential, with average particle size of 238.9 ± 19.25 nm using PVP K-90 as a hydrophilic polymer. The best sample that gave the highest dissolution rate (CC/PVP K-90 1:4) was allowed for further pharmacokinetic studies using UPLC MS/MS assay of rabbit plasma. Results showed a significant increase in the bioavailability of CC from ~15% to ~48%.
The bioavailability of CC was significantly improved from ~15% to ~48% when formulated as SDs with PVP K-90 with 1:4 drug:polymer ratio.


Discovery of candesartan cilexetic as a novel neddylation inhibitor for suppressing tumor growth

Shuaishuai Ni, Xin Chen, Qing Yu, Yixiang Xu, Zhiguo Hu, Junqian Zhang, Wenjuan Zhang, Baoli Li, Xi Yang, Fei Mao, Jing Huang, Yi Sun, Jian Li, Lijun Jia
PMID: 31732254   DOI: 10.1016/j.ejmech.2019.111848

Abstract

Protein neddylation is a posttranslational modification of conjugating the neuronal precursor cell-expressed developmentally down-regulated protein 8 (Nedd8) to substrates. Our previous work revealed that neddylation pathway is overactivated in various human lung cancers and correlates with the disease progression, whereas pharmacologically targeting this pathway has emerged as an attractive therapeutic strategy. As a follow-up research, 1331 approved drugs were investigated the inhibitory activities of cullin1 neddylation for screening the hit compounds via an improved enzyme-based assay. An antihypertensive agent, candesartan cilexetic (CDC), was identified as a novel neddylation inhibitor that ATP-competitively suppressing Nedd8-activating enzyme (NAE, E1) in mechanism, which inhibited the cullins neddylation superior than two representative non-covalent NAE inhibitors, M22 and mitoxantrone. Following with the findings such as apoptotic induction and tumor growth suppression in human lung cancer A549 in vitro and in vivo, CDC represents a potential anticancer lead compound with promising neddylation inhibitory activity.


Antiviral activity of the FDA-approved drug candesartan cilexetil against Zika virus infection

Marcus Wing Choy Loe, Regina Ching Hua Lee, Justin Jang Hann Chu
PMID: 31669333   DOI: 10.1016/j.antiviral.2019.104637

Abstract

Zika virus (ZIKV) is a mosquito-borne virus that has risen to prominence as a significant threat to public health in the recent decade. Since its re-emergence in 2007, ZIKV has spread at an alarming rate and has since become endemic to multiple regions around the world. Infections are primarily asymptomatic, however the virus has become associated with the development of severe neurological complications such as Guillain-Barré syndrome (GBS) and congenital microcephaly. At present, there are currently no approved antivirals for ZIKV infections. In this study, we utilised a phenotype-based screening platform to perform a high-throughput screen on a 1172-compound US FDA-approved drug library to identify potential novel inhibitors against ZIKV. Candesartan cilexetil, an angiotensin II receptor inhibitor, displayed potent inhibition effects against ZIKV and subsequent downstream time-course studies revealed that it targets a post-entry stage(s) of the ZIKV replication cycle. Moreover, candesartan cilexetil also inhibited viral RNA production and viral protein synthesis. Candesartan cilexetil also exhibited antiviral effects against Dengue virus serotype-2 (DENV2), Kunjin virus (KUNV) and Chikungunya virus (CHIKV), indicating that its antiviral properties may not be restricted to ZIKV. Our study has demonstrated for the first time the potential application of candesartan cilexetil as an antiviral.


New supersaturating drug delivery system as strategy to improve apparent solubility of candesartan cilexetil in biorelevant medium

Juliana Munari Oliveira Pinto, Aline Franciane Leão, Gustavo Ferreira Alves, Cassiana Mendes, Maria Terezinha França, Daniel Fernandes, Hellen Karine Stulzer
PMID: 31583925   DOI: 10.1080/10837450.2019.1675171

Abstract

Candesartan cilexetil (CC) is a poorly soluble antihypertensive drug with
absorption limited by its low aqueous solubility. Aiming to generate CC supersaturation as strategy to improve its absorption and bioavailability, amorphous solid dispersions (ASDs) of CC with hydroxypropylmethylcellulose acetate succinate type M (HPMCAS M) were developed and evaluated by
and
techniques. The ASDs were characterized by several solid-state techniques and evaluated regarding the supersaturation generation and maintenance under
conditions in biorelevant medium. Stability studies at different storage conditions and
pharmacodynamics studies were performed for the best formulation. The ASD developed presented appropriate drug amorphization, confirmed by solid state characterization, and CC apparent solubility increases around 85 times when compared to the pure crystalline drug. Supersaturation was maintained for up to 24 h in biorelevant medium. The
pharmacodynamics studies revealed that ASD of CC with the polymer HPMCAS M presented an onset of action about four times faster when compared to the pure crystalline drug. The CC-HPMCAS ASD were successfully developed and demonstrated good physical stability under different storage conditions as well as promising results that indicated the ASD potential for improvement of CC biopharmaceutical properties.


Age-Related Characteristics and Outcomes of Patients With Heart Failure With Preserved Ejection Fraction

Jasper Tromp, Li Shen, Pardeep S Jhund, Inder S Anand, Peter E Carson, Akshay S Desai, Christopher B Granger, Michel Komajda, Robert S McKelvie, Marc A Pfeffer, Scott D Solomon, Lars Køber, Karl Swedberg, Michael R Zile, Bertram Pitt, Carolyn S P Lam, John J V McMurray
PMID: 31370950   DOI: 10.1016/j.jacc.2019.05.052

Abstract

Although heart failure with preserved ejection fraction (HFpEF) is considered a disease of the elderly, younger patients are not spared from this syndrome.
This study therefore investigated the associations among age, clinical characteristics, and outcomes in patients with HFpEF.
Using data on patients with left ventricular ejection fraction ≥45% from 3 large HFpEF trials (TOPCAT [Aldosterone Antagonist Therapy for Adults With Heart Failure and Preserved Systolic Function], I-PRESERVE [Irbesartan in Heart Failure With Preserved Systolic Function], and CHARM Preserved [Candesartan Cilexetil in Heart Failure Assessment of Reduction in Mortality and Morbidity]), patients were categorized according to age: ≤55 years (n = 522), 56 to 64 years (n = 1,679), 65 to 74 years (n = 3,405), 75 to 84 years (n = 2,464), and ≥85 years (n = 398). This study compared clinical and echocardiographic characteristics, as well as mortality and hospitalization rates, mode of death, and quality of life across age categories.
Younger patients (age ≤55 years) with HFpEF were more often obese, nonwhite men, whereas older patients with HFpEF were more often white women with a higher prevalence of atrial fibrillation, hypertension, and chronic kidney disease (eGFR <60 ml/min/1.73 m
). Despite fewer comorbidities, younger patients had worse quality of life compared with older patients (age ≥85 years). Compared with patients age ≤55 years, patients age ≥85 years had higher mortality (hazard ratio: 6.9; 95% confidence interval: 4.2 to 11.4). However, among patients who died, sudden death was, proportionally, the most common mode of death (p < 0.001) in patients age ≤55 years. In contrast, older patients (age ≥85 years) died more often from noncardiovascular causes (34% vs. 20% in patients age ≤55 years; p < 0.001).
Compared with the elderly, younger patients with HFpEF were less likely to be white, were more frequently obese men, and died more often of cardiovascular causes, particularly sudden death. In contrast, elderly patients with HFpEF had more comorbidities and died more often from noncardiovascular causes. (Aldosterone Antagonist Therapy for Adults With Heart Failure and Preserved Systolic Function [TOPCAT];
; Irbesartan in Heart Failure With Preserved Systolic Function [I-PRESERVE];
; Candesartan Cilexetil in Heart Failure Assessment of Reduction in Mortality and Morbidity [CHARM Preserved];
).


The Anti-inflammatory Compound Candesartan Cilexetil Improves Neurological Outcomes in a Mouse Model of Neonatal Hypoxia

Sean Quinlan, Paula Merino-Serrais, Alessandra Di Grande, Heiko Dussmann, Jochen H M Prehn, Tríona Ní Chonghaile, David C Henshall, Eva M Jimenez-Mateos
PMID: 31396238   DOI: 10.3389/fimmu.2019.01752

Abstract

Recent studies suggest that mild hypoxia-induced neonatal seizures can trigger an acute neuroinflammatory response leading to long-lasting changes in brain excitability along with associated cognitive and behavioral deficits. The cellular elements and signaling pathways underlying neuroinflammation in this setting remain incompletely understood but could yield novel therapeutic targets. Here we show that brief global hypoxia-induced neonatal seizures in mice result in transient cytokine production, a selective expansion of microglia and long-lasting changes to the neuronal structure of pyramidal neurons in the hippocampus. Treatment of neonatal mice after hypoxia-seizures with the novel anti-inflammatory compound candesartan cilexetil suppressed acute seizure-damage and mitigated later-life aggravated seizure responses and hippocampus-dependent learning deficits. Together, these findings improve our understanding of the effects of neonatal seizures and identify potentially novel treatments to protect against short and long-lasting harmful effects.


AT1R-AT2R-RXFP1 Functional Crosstalk in Myofibroblasts: Impact on the Therapeutic Targeting of Renal and Cardiac Fibrosis

Bryna S M Chow, Martina Kocan, Matthew Shen, Yan Wang, Lei Han, Jacqueline Y Chew, Chao Wang, Sanja Bosnyak, Katrina M Mirabito-Colafella, Giannie Barsha, Belinda Wigg, Elizabeth K M Johnstone, Mohammed A Hossain, Kevin D G Pfleger, Kate M Denton, Robert E Widdop, Roger J Summers, Ross A D Bathgate, Tim D Hewitson, Chrishan S Samuel
PMID: 31511361   DOI: 10.1681/ASN.2019060597

Abstract

Recombinant human relaxin-2 (serelaxin), which has organ-protective actions mediated
its cognate G protein-coupled receptor relaxin family peptide receptor 1 (RXFP1), has emerged as a potential agent to treat fibrosis. Studies have shown that serelaxin requires the angiotensin II (AngII) type 2 receptor (AT
R) to ameliorate renal fibrogenesis
and
. Whether its antifibrotic actions are affected by modulation of the AngII type 1 receptor (AT
R), which is expressed on myofibroblasts along with RXFP1 and AT
R, is unknown.
We examined the signal transduction mechanisms of serelaxin when applied to primary rat renal and human cardiac myofibroblasts
, and in three models of renal- or cardiomyopathy-induced fibrosis
.
The AT
R blockers irbesartan and candesartan abrogated antifibrotic signal transduction of serelaxin
RXFP1
and
. Candesartan also ameliorated serelaxin's antifibrotic actions in the left ventricle of mice with cardiomyopathy, indicating that candesartan's inhibitory effects were not confined to the kidney. We also demonstrated in a transfected cell system that serelaxin did not directly bind to AT
Rs but that constitutive AT
R-RXFP1 interactions could form. To potentially explain these findings, we also demonstrated that renal and cardiac myofibroblasts expressed all three receptors and that antagonists acting at each receptor directly or allosterically blocked the antifibrotic effects of either serelaxin or an AT
R agonist (compound 21).
These findings have significant implications for the concomitant use of RXFP1 or AT
R agonists with AT
R blockers, and suggest that functional interactions between the three receptors on myofibroblasts may represent new targets for controlling fibrosis progression.


Explore Compound Types